(3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[2-(4-METHOXYPHENOXY)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE
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Overview
Description
(3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[2-(4-METHOXYPHENOXY)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound with potential applications in various scientific fields. This compound features a thiolane ring, a fluorobenzenesulfonyl group, and a methoxyphenoxyethylamino group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[2-(4-METHOXYPHENOXY)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE typically involves multiple steps, including the formation of the thiolane ring, the introduction of the fluorobenzenesulfonyl group, and the attachment of the methoxyphenoxyethylamino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[2-(4-METHOXYPHENOXY)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The fluorobenzenesulfonyl group can be reduced under specific conditions.
Substitution: The methoxyphenoxyethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[2-(4-METHOXYPHENOXY)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, this compound may be used in studies involving enzyme inhibition or protein binding due to its potential interactions with biological macromolecules.
Medicine
In medicine, this compound could be investigated for its therapeutic potential, such as its ability to modulate specific biological pathways or its efficacy as a drug candidate.
Industry
In industry, this compound might be utilized in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[2-(4-METHOXYPHENOXY)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[2-(4-METHOXYPHENOXY)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE include other thiolane derivatives, fluorobenzenesulfonyl compounds, and methoxyphenoxyethylamino-containing molecules.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which imparts distinct chemical properties and potential applications. This compound’s ability to undergo various chemical reactions and its potential biological activity make it a valuable molecule for further research and development.
Properties
IUPAC Name |
(3S,4R)-4-(4-fluorophenyl)sulfonyl-N-[2-(4-methoxyphenoxy)ethyl]-1,1-dioxothiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO6S2/c1-26-15-4-6-16(7-5-15)27-11-10-21-18-12-28(22,23)13-19(18)29(24,25)17-8-2-14(20)3-9-17/h2-9,18-19,21H,10-13H2,1H3/t18-,19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZUPWRMWNIPIW-OALUTQOASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCNC2CS(=O)(=O)CC2S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OCCN[C@H]2CS(=O)(=O)C[C@@H]2S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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